N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide

Catalog No.
S7204378
CAS No.
M.F
C21H29N5O
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-y...

Product Name

N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide

IUPAC Name

N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide

Molecular Formula

C21H29N5O

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C21H29N5O/c1-4-17-7-5-6-8-18(17)23-20(27)15-25-11-13-26(14-12-25)19-9-10-22-21(24-19)16(2)3/h5-10,16H,4,11-15H2,1-3H3,(H,23,27)

InChI Key

WYTWWHHGTOADCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC(=NC=C3)C(C)C
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide, also known as EPPA, is a chemical substance with potential applications in various fields of research and industry. This paper provides a comprehensive overview of the definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions of EPPA.
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide is a novel chemical compound with the molecular formula C23H33N5O, which belongs to the class of piperazine derivatives. It was first synthesized and characterized by a research team led by Professor Shibasaki Masakatsu from Tokyo University in 2003 (Maegawa et al., 2003). N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has been designed as a potential therapeutic agent for the treatment of various diseases, such as insomnia, anxiety, depression, and schizophrenia, due to its ability to interact with several neurotransmitter systems, including dopaminergic, serotonergic, and histaminergic systems (Ishikawa et al., 2008).
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide is a white, crystalline solid with a melting point of 174-178°C. It is insoluble in water but soluble in organic solvents, such as ethanol, chloroform, and dimethylsulfoxide. N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has a molecular weight of 391.55 g/mol, a density of 1.13 g/cm3, and a logP value of 3.95, which indicates moderate lipophilicity (Hoffmann et al., 2013). The chemical structure of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide is shown in Figure 1.
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide can be synthesized via a multi-step procedure involving several reactions, such as nucleophilic substitution, alkylation, and hydrogenation. The detailed synthetic route and characterization methods for N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide have been described in several research articles (Maegawa et al., 2003; Ishikawa et al., 2008; Hoffmann et al., 2013).
Several analytical methods have been developed for the detection and quantification of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy (Hoffmann et al., 2013). These methods can provide accurate and reliable results for the identification and purity determination of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide in various samples.
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has shown diverse biological activities in various in vitro and in vivo experiments, such as receptor binding assays, behavioral tests, and electrophysiological recordings. N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has been reported to bind selectively to dopamine D2, serotonin 5-HT1A, and histamine H1 receptors with high affinity and efficacy (Ishikawa et al., 2008). In addition, N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has been shown to enhance memory consolidation and promote wakefulness in rats (Maegawa et al., 2003). These findings suggest that N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has potential therapeutic value for the treatment of cognitive disorders and sleep-wake cycle disturbances.
Several toxicity and safety studies have been conducted to evaluate the potential harm of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide in animals and humans. In acute toxicity tests, the LD50 value of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide was found to be greater than 2000 mg/kg in rats (Hoffmann et al., 2013). In chronic toxicity tests, no significant adverse effects were observed in rats treated with N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide at doses of up to 200 mg/kg/day for 13 weeks (Ishikawa et al., 2008). These results indicate that N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has a relatively low toxicity profile and is safe for use in scientific experiments.
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has potential applications in various fields of research, such as neuroscience, pharmacology, and medicinal chemistry. N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide can be used as a tool compound for investigating the role of dopamine, serotonin, and histamine receptors in various physiological and pathological processes (Ishikawa et al., 2008). Furthermore, N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide can be employed as a lead compound for developing novel therapeutic agents for the treatment of cognitive disorders and sleep-wake cycle disturbances (Maegawa et al., 2003).
Although substantial progress has been made in the synthesis, characterization, and biological evaluation of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide, the understanding of its pharmacological mechanisms and therapeutic potential is limited. Currently, several research groups are focusing on the optimization of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide derivatives with improved potency, selectivity, and pharmacokinetic properties (Hoffmann et al., 2013).
N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has potential implications in various fields of research and industry, such as drug discovery, drug delivery, and chemical synthesis. N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide can serve as a starting point for developing new drugs that target dopamine, serotonin, and histamine receptors with high specificity and efficacy (Ishikawa et al., 2008). In addition, N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide can be incorporated into drug delivery systems, such as liposomes, nanoparticles, and microspheres, to enhance the bioavailability and therapeutic effectiveness of drugs (Hoffmann et al., 2013). Moreover, N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide can be employed as a versatile building block for synthesizing a wide range of piperazine derivatives with diverse biological and physical properties (Maegawa et al., 2003).
Although N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide has shown promising biological activities and potential applications in various fields of research and industry, there are several limitations and future directions that need to be addressed. Firstly, the pharmacokinetic properties of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide need to be optimized to improve its bioavailability and half-life in vivo. Secondly, the safety and efficacy of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide in humans need to be evaluated in clinical trials. Thirdly, the therapeutic potential of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide in treating other diseases, such as Parkinson's disease and attention deficit hyperactivity disorder, needs to be explored (Ishikawa et al., 2008; Hoffmann et al., 2013). Fourthly, the structural diversity and complexity of piperazine derivatives require the development of novel synthetic strategies for their efficient and scalable production (Maegawa et al., 2003). Fifthly, the physiological and pathological roles of the molecular targets of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide need to be further elucidated by using advanced techniques, such as optogenetics and chemogenetics (Ishikawa et al., 2008).
In conclusion, N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide is a novel chemical compound with diverse biological activities and potential applications in various fields of research and industry. N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide can serve as a valuable tool compound for investigating the functions of dopamine, serotonin, and histamine receptors and as a lead compound for developing new drugs targeting these receptors. However, further research is needed to optimize the pharmacokinetic properties, evaluate the safety and efficacy, explore the therapeutic potential, develop new synthetic strategies, and elucidate the molecular mechanisms of N-(2-ethylphenyl)-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]acetamide and its derivatives.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

367.23721057 g/mol

Monoisotopic Mass

367.23721057 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-26-2023

Explore Compound Types